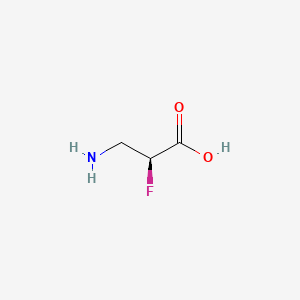

alpha-Fluoro-beta-alanine, (S)-

Description

BenchChem offers high-quality alpha-Fluoro-beta-alanine, (S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about alpha-Fluoro-beta-alanine, (S)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

130695-34-0 |

|---|---|

Molecular Formula |

C3H6FNO2 |

Molecular Weight |

107.08 g/mol |

IUPAC Name |

(2S)-3-amino-2-fluoropropanoic acid |

InChI |

InChI=1S/C3H6FNO2/c4-2(1-5)3(6)7/h2H,1,5H2,(H,6,7)/t2-/m0/s1 |

InChI Key |

OJQNRNQELNLWHH-REOHCLBHSA-N |

SMILES |

C(C(C(=O)O)F)N |

Isomeric SMILES |

C([C@@H](C(=O)O)F)N |

Canonical SMILES |

C(C(C(=O)O)F)N |

Origin of Product |

United States |

Chirality and Stereochemical Considerations of S α Fluoro β Alanine in Biochemical Systems

Enantiomeric Purity and its Significance in Biological Studies

Enantiomeric purity, a measure of the excess of one enantiomer over the other, is of paramount importance in the study of biologically active molecules like (S)-α-Fluoro-β-alanine. Biological systems, being inherently chiral, often exhibit a high degree of stereospecificity. This means that one enantiomer of a chiral compound may elicit a potent biological response, while the other may be significantly less active or even exhibit a completely different or antagonistic effect.

The significance of enantiomeric purity is underscored in toxicological and pharmacological research. For instance, in studies of neurotoxicity, the presence of an unintended enantiomer can confound results, making it difficult to attribute the observed effects to the correct stereoisomer. nih.gov The development of analytical methods to separate and identify enantiomers is therefore crucial for accurately assessing the biological and toxicological profiles of chiral compounds. nih.govmdpi.com

In the context of drug development and metabolic studies, using an enantiomerically pure form of (S)-α-fluoro-β-alanine is essential to understand its specific interactions and metabolic fate without interference from the (R)-enantiomer. The synthesis of enantiomerically defined isomers is a key step in evaluating their potential biological applications. acs.org

Stereochemical Influence on Enzymatic Recognition and Processing

The stereochemistry of α-Fluoro-β-alanine plays a critical role in how it is recognized and processed by enzymes. Enzymes possess active sites with specific three-dimensional geometries, allowing them to bind to substrates with a high degree of selectivity.

A notable example is the interaction of α-fluoro-β-alanine with alanine-glyoxylate aminotransferase II (AlaAT-II). Research has shown that both the (R)- and (S)-enantiomers of α-fluoro-β-alanine are substrates for this enzyme, but they are processed at different rates. The kinetic parameters for the defluorination of (R)-α-fluoro-β-alanine and (S)-α-fluoro-β-alanine by purified AlaAT-II reveal these differences. nih.gov

| Enantiomer | kcat (min⁻¹) | Km (mM) |

|---|---|---|

| (R)-α-Fluoro-β-alanine | 6.2 | 2.7 |

| (S)-α-Fluoro-β-alanine | 2.6 | 0.88 |

These data indicate that while the (S)-enantiomer has a higher affinity for the enzyme (lower Km), the (R)-enantiomer is turned over more rapidly (higher kcat). This stereochemical preference highlights the precise molecular recognition that occurs within the enzyme's active site. The enzyme's ability to distinguish between the two enantiomers is fundamental to its catalytic function and the subsequent metabolic pathway of each isomer.

Stereochemical Effects on Metabolic Fate

The metabolic fate of (S)-α-Fluoro-β-alanine is intrinsically linked to its stereochemistry. As a fluorinated analog of the naturally occurring amino acid β-alanine, it can enter metabolic pathways that process β-alanine. drugbank.comgenome.jp However, the presence and configuration of the fluorine atom can significantly alter its metabolism.

(S)-α-Fluoro-β-alanine is a known metabolite of certain fluoropyrimidine anticancer drugs, such as 5-fluorouracil (B62378). nih.govgiottobiotech.com The enzymatic processes involved in the breakdown of these drugs can lead to the formation of this specific stereoisomer.

The primary metabolic transformation of α-fluoro-β-alanine involves defluorination, a reaction catalyzed by enzymes like alanine-glyoxylate aminotransferase II. nih.gov The stereoselectivity of this enzymatic process, as discussed previously, means that the (S)- and (R)-enantiomers will be metabolized at different rates, leading to different pharmacokinetic profiles. The product of this defluorination is malonic semialdehyde. nih.gov

The stereochemistry also influences the potential for the molecule to act as an enzyme inhibitor or to be incorporated into other metabolic pathways. For example, the interaction with enzymes like alanine (B10760859) racemase, which interconverts L- and D-alanine, can be stereospecific. tandfonline.com

Interplay of Stereochemistry and Molecular Interactions

The three-dimensional structure of (S)-α-Fluoro-β-alanine governs its non-covalent interactions with biological macromolecules, such as proteins and nucleic acids. These interactions, including hydrogen bonding, electrostatic interactions, and van der Waals forces, are highly dependent on the spatial arrangement of the molecule's functional groups.

The fluorine atom, being highly electronegative, can participate in unique interactions. The specific orientation of the C-F bond in the (S)-enantiomer will determine its ability to form favorable interactions within a binding pocket. The compact nature of enzyme active sites often means that only one enantiomer can fit correctly to allow for productive binding and subsequent reaction. tandfonline.com

Synthetic Methodologies for Enantiopure α Fluoro β Alanine and Derivatives

Enantioselective Chemical Synthesis Approaches

A variety of chemical strategies have been devised to control the stereochemistry at the fluorine-bearing carbon atom. These methods often employ asymmetric reactions or chiral starting materials to guide the formation of the desired enantiomer.

Asymmetric Fluorination Reactions

Asymmetric fluorination represents a direct approach to introduce a fluorine atom enantioselectively. This often involves the use of chiral catalysts to control the facial selectivity of the fluorinating agent's attack on a prochiral substrate.

Recent advancements have focused on the development of novel catalytic systems. For instance, a mild, metal-free photoredox-catalyzed carbofluorination of dehydroalanine (B155165) derivatives has been developed. nih.gov This method utilizes an organic photocatalyst to generate alkyl radicals that add to dehydroalanine, followed by fluorination to yield α-fluoro-α-amino acids. nih.gov Another approach involves the use of chiral palladium complexes to catalyze the fluorination of β-ketoesters with high enantioselectivity (83-94% ee). acs.org This reaction has the advantage of proceeding in environmentally benign solvents like ethanol. acs.org

Furthermore, chiral anion phase-transfer catalysis, in combination with enamine catalysis using protected amino acids, has been successfully applied to the asymmetric fluorination of α-branched cyclohexanones. acs.org This dual-catalyst system enables the enantioselective synthesis of β-fluoroalcohols through the nucleophilic fluorination of epoxides, achieving up to 95% ee. acs.org

Stereoselective Alkynylation and Hydrolysis Pathways

This strategy involves the stereoselective addition of an alkyne to an imine, followed by hydrolysis to yield the target α-fluoro-β-amino acid. The stereochemistry is typically controlled by a chiral catalyst or auxiliary.

A notable example is the zinc-catalyzed diastereoselective propargylation of α-trifluoromethyl aldimine esters. mdpi.com The resulting fluorinated propargyl amino ester can then undergo further transformations. mdpi.com The chiral auxiliary is subsequently cleaved under acidic conditions to afford the enantiopure amino acid. mdpi.com

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a reactant to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com After the desired stereocenter is established, the auxiliary is removed. This method is a robust and widely used strategy for the asymmetric synthesis of amino acids. mdpi.comsigmaaldrich.comwikipedia.org

One common approach utilizes chiral oxazolidinones, popularized by David A. Evans. wikipedia.org These auxiliaries are attached to the substrate, and their steric bulk directs the approach of reagents, leading to high diastereoselectivity in reactions such as alkylations. wikipedia.org For example, the alkylation of a chiral glycine (B1666218) equivalent bearing a (S)-o-(N-benzylprolyl)aminobenzophenone (BBP) auxiliary with fluorinated aryl chlorides can produce fluorinated phenylalanines with up to 90% enantioselectivity.

Another strategy involves the use of chiral sulfoxides as stereocontrolling elements. Bravo and co-workers developed a method involving the stereoselective reduction of chiral fluoroalkyl (sulfinyl)methyl imines. The reduction of these imines can achieve diastereomeric ratios of up to 93:7, and the resulting β-amino sulfoxides can be converted to the corresponding fluoroalanine.

| Chiral Auxiliary Approach | Key Features | Reported Selectivity |

| Oxazolidinones | Steric hindrance directs substitution. | High diastereoselectivity in aldol (B89426) and alkylation reactions. |

| (S)-o-(N-benzylprolyl)aminobenzophenone (BBP) | Used for alkylation of a chiral glycine equivalent. | Up to 90% enantioselectivity for fluorinated phenylalanines. |

| Chiral Sulfoxides | Stereoselective reduction of chiral fluoroalkyl (sulfinyl)methyl imines. | Up to 93:7 diastereomeric ratio. |

| (R)-Phenylglycinol methyl ether | Used in the synthesis of β,β-difluorinated cyclic quaternary α-amino acids. | Complete selectivity, yielding single enantiomers. nih.gov |

Asymmetric Strecker Reactions for Fluorinated Amino Acids

The Strecker synthesis is a classic method for preparing amino acids from an aldehyde, ammonia, and cyanide, followed by hydrolysis of the resulting α-aminonitrile. wikipedia.orgmasterorganicchemistry.com Asymmetric versions of this reaction have been developed to produce enantiomerically enriched amino acids. wikipedia.org

One strategy involves using a chiral amine, such as (S)-alpha-phenylethylamine, as a chiral auxiliary. wikipedia.org This leads to the formation of a chiral aminonitrile, which upon hydrolysis, yields the chiral amino acid. wikipedia.org Catalytic asymmetric Strecker reactions have also been developed, often employing thiourea-derived or BINOL-based catalysts. wikipedia.org

In 2011, Zhou et al. reported an enantioselective Strecker reaction to synthesize a β,β-difluoroalanine derivative, achieving a 94% yield and 92% enantiomeric excess (ee). nih.gov More recently, in 2023, Brigaud, Crousse et al. synthesized enantioenriched N-Fmoc-β,β-difluoroalanine with >90% ee using a chiral difluorinated aldimine in a Strecker reaction. mdpi.comnih.gov

A crystallization-induced asymmetric transformation has also been applied to the Strecker reaction. rug.nlnih.gov In this process, one diastereomer of the α-amino nitrile selectively precipitates from the solution, while the other epimerizes in solution, leading to a high yield and diastereomeric ratio of the desired product. rug.nlnih.gov

Enzymatic Synthesis and Resolution Techniques

Enzymatic methods offer several advantages for the synthesis of chiral compounds, including high enantioselectivity, mild reaction conditions, and environmental compatibility. mdpi.comfrontiersin.org

Lipase-Catalyzed Hydrolysis for Enantiomeric Resolution

Kinetic resolution is a widely used enzymatic method to separate enantiomers from a racemic mixture. Lipases are particularly versatile enzymes for this purpose due to their stability, commercial availability, and broad substrate scope. mdpi.com

In a typical lipase-catalyzed resolution of a racemic mixture of α-fluoro-β-amino acid esters, the enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. mdpi.com For example, Lipase (B570770) L has been used to resolve a racemic mixture of amino esters, yielding (S)-α-methyl-m-fluorophenylalanine with 97.7% ee. Similarly, lipase PSIM (from Burkholderia cepacia) has been employed for the hydrolysis of racemic β-fluorophenyl-substituted β-amino carboxylic ester hydrochlorides, providing both the unreacted (R)-ester and the (S)-acid product with excellent ee (≥99%) and good yields (>48%). mdpi.com

| Enzyme | Substrate | Product & ee | Unreacted Ester & ee |

| Lipase L | Racemic α-methyl-m-fluorophenylalanine ester | (S)-α-methyl-m-fluorophenylalanine (97.7% ee) | (R)-amino ester (95.3% ee) |

| Lipase PSIM | Racemic β-fluorophenyl-substituted β-amino carboxylic ester hydrochlorides | (S)-amino acids (≥99% ee) mdpi.com | (R)-amino esters (≥99% ee) mdpi.com |

| Papain | Racemic N-Boc-3-fluoro-DL-alanine methyl ester | N-Boc-3-fluoro-L-alanine | N-Boc-3-fluoro-D-alanine methyl ester |

Biocatalytic Approaches for Fluoroamino Acid Synthesis

The synthesis of enantiomerically pure fluoroamino acids presents a considerable challenge in synthetic chemistry. Biocatalytic methods have emerged as a powerful tool to overcome these difficulties, offering high selectivity and efficiency under mild reaction conditions. Enzymes, with their inherent chirality, are particularly well-suited for the stereoselective synthesis of compounds like (S)-α-fluoro-β-alanine.

Research into the enzymatic synthesis of fluorinated alanine (B10760859) enantiomers has identified specific dehydrogenases capable of producing these valuable compounds. For instance, diaminopimelate dehydrogenase from Symbiobacterium thermophilum has been utilized for the in vitro production of (S)-3-fluoroalanine from 3-fluoropyruvate. researchgate.netbiosynth.com This biocatalytic approach often incorporates a cofactor recycling system to ensure the continuous supply of the necessary reducing equivalents, such as NAD(P)H. One common strategy involves coupling the primary reaction with the oxidation of formate (B1220265) to carbon dioxide, catalyzed by a formate dehydrogenase. researchgate.net Under optimized conditions, these enzymatic cascades can achieve high yields and complete enantiomeric excess for the desired (S)-fluoroalanine isomer. researchgate.net

Furthermore, studies on the enzymatic defluorination of racemic α-fluoro-β-alanine have provided valuable insights into the kinetic properties of enzymes that interact with these substrates. L-alanine-glyoxylate aminotransferase II from rat liver has been shown to catalyze the elimination of fluoride (B91410) from both (R)- and (S)-α-fluoro-β-alanine, although with different efficiencies. nih.gov The kinetic parameters for the defluorination of the (S)-enantiomer indicate a lower Michaelis constant (K_m) and catalytic rate (k_cat) compared to the (R)-enantiomer, suggesting a higher affinity but slower turnover for the (S)-isomer. nih.gov

Kinetic Parameters for the Enzymatic Defluorination of α-Fluoro-β-alanine Enantiomers

| Enantiomer | k_cat (min⁻¹) | K_m (mM) |

|---|---|---|

| (S)-α-Fluoro-β-alanine | 2.6 | 0.88 |

| (R)-α-Fluoro-β-alanine | 6.2 | 2.7 |

Data from a study on the defluorination by rat liver L-alanine-glyoxylate aminotransferase II. nih.gov

Derivatization Strategies for α-Fluoro-β-alanine as Building Blocks

The strategic introduction of fluorine into amino acids can significantly alter their physicochemical properties, making them valuable building blocks for creating more stable and bioactive molecules. chemimpex.comfluorochem.co.uk (S)-α-Fluoro-β-alanine serves as a versatile precursor that can be chemically modified or derivatized for incorporation into larger, more complex structures. These derivatization strategies are crucial for harnessing the unique properties conferred by the fluorine atom.

One notable approach involves a tandem conjugate addition-fluorination sequence on α,β-unsaturated esters. nih.gov This method allows for the enantioselective synthesis of α-fluoro-β-amino esters, which are direct precursors to orthogonally protected α-fluoro-β-amino acids. The utility of this methodology has been demonstrated through the synthesis of (2S,3S)-α-fluoro-β(3)-lysine, a complex and valuable building block. nih.gov Such strategies provide access to a wide array of α-fluoro-β-amino acids with diverse side chains, expanding the toolbox for medicinal chemists and peptide scientists.

Synthesis of Fluorinated Peptidomimetics and Analogues

The incorporation of fluorinated amino acids like (S)-α-fluoro-β-alanine into peptides results in peptidomimetics with enhanced properties. The presence of the fluorine atom can improve metabolic stability by blocking enzymatic degradation and can also modulate the conformational preferences and biological activity of the peptide. fluorochem.co.uknih.gov

Fluorinated β-amino acids are particularly useful in the construction of β-peptides and peptide/β-peptoid hybrids. fluorochem.co.uknih.gov These structures are known for their resistance to proteolysis. For example, fluorinated β-alanine analogues can be synthesized and subsequently linked via amide bonds to produce analogues of naturally occurring dipeptides like carnosine. nih.gov The resulting fluorinated peptidomimetics can exhibit unique biological activities and improved pharmacokinetic profiles. Research has shown that the incorporation of fluorinated moieties, such as in N-(4-fluorobenzyl)-β-alanine, into peptide oligomers can influence their hydrophobicity and antimicrobial activity. nih.gov

Incorporation into Complex Molecular Structures

Beyond peptidomimetics, (S)-α-fluoro-β-alanine and its derivatives are valuable for the synthesis of more complex molecular architectures. The stereoselective synthesis of acyclic fluorinated amino acids is a critical step in accessing these complex structures. nih.gov

For instance, α-fluoro-β-amino acid derivatives, synthesized from naturally occurring α-amino acids, can serve as chiral building blocks for the construction of cyclic β-peptides. nih.gov The defined stereochemistry of the fluorinated amino acid guides the three-dimensional structure of the resulting cyclic peptide. Furthermore, the principles of enantioselective synthesis used to produce enantiopure fluorinated amino acids can be applied to create other complex chiral molecules. An example is the asymmetric synthesis of enantiopure aminoalcohol fluorenes, where asymmetric epoxidation is a key step in establishing the desired stereochemistry. nih.gov The ability to incorporate a fluorinated β-amino acid moiety into such diverse and complex scaffolds opens up new avenues for the design of novel bioactive compounds.

Biochemical Interactions and Mechanistic Investigations

Enzymatic Inhibition and Inactivation Mechanisms

The interaction of (S)-α-Fluoro-β-alanine with enzymes is a subject of detailed biochemical investigation, particularly concerning its role as a potential enzyme inactivator. Its structural similarity to natural amino acids allows it to enter the active sites of specific enzymes, where the presence of the fluorine atom can initiate unique chemical reactions leading to the modulation of enzyme activity.

Mechanism-Based Enzyme Inactivation (Suicide Substrate Properties)

(S)-α-Fluoro-β-alanine exhibits properties of a mechanism-based inactivator, also known as a suicide substrate. A mechanism-based inactivator is a compound that is relatively unreactive until it is converted by the catalytic mechanism of its target enzyme into a highly reactive species. nih.gov This newly formed species then irreversibly inactivates the enzyme, often by forming a stable covalent bond with an active site residue. nih.gov This process is characterized by its high specificity, as the inhibitor must be a substrate for the enzyme it inactivates. nih.gov

Analogous fluorinated amino acids, such as β,β,β-trifluoroalanine, serve as classic examples of this inactivation strategy. nih.govdrugbank.com These compounds are processed by the target enzyme, and during the catalytic cycle, the fluorine substituent facilitates the formation of a reactive intermediate that ultimately leads to the enzyme's demise.

Formation of Unsaturated Schiff's Bases

The initial step in the interaction of many amino acid analogs with pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes involves the formation of a Schiff base (or imine). youtube.com In a typical reaction, the amino group of the substrate attacks the aldehyde group of the enzyme-bound PLP cofactor. wikipedia.org For fluorinated substrates like α-Fluoro-β-alanine, this is a critical activation step.

Following the initial Schiff base formation, enzymatic catalysis proceeds, often involving the removal of a proton. In the case of related fluorinated alanines, this leads to the elimination of a fluoride (B91410) ion, generating a highly reactive α,β-unsaturated imine intermediate. nih.gov This electrophilic species is a key player in the inactivation mechanism, poised for nucleophilic attack within the enzyme's active site. nih.gov

Covalent Enzyme Adduct Formation

The hallmark of mechanism-based inactivators is the formation of a stable covalent bond between the inhibitor and the enzyme. nih.gov The reactive unsaturated intermediate generated from the fluorinated substrate serves as an electrophile that is attacked by a nucleophilic residue in the enzyme's active site. nih.gov

In studies with the related compound β,β,β-trifluoroalanine and the enzyme alanine (B10760859) racemase, the inactivation process involves the loss of fluoride ions and the formation of a monofluoro enzyme adduct. nih.govdrugbank.com Further investigation revealed that a specific lysine (B10760008) residue in the active site is responsible for the nucleophilic attack on the reactive intermediate, resulting in a covalent linkage that permanently inactivates the enzyme. nih.govdrugbank.com Covalent inhibition provides a powerful mode of selectivity, as it relies on the specific catalytic machinery and architecture of the target protein. nih.gov

Role of Pyridoxal 5′-Phosphate (PLP) in Inactivation Pathways

Pyridoxal 5′-phosphate (PLP) is a versatile coenzyme essential for a vast array of enzymatic reactions involving amino acids. wikipedia.orgnih.govfrontiersin.org In the context of enzyme inactivation by (S)-α-Fluoro-β-alanine and related compounds, PLP plays a central and indispensable role. The versatility of PLP stems from its ability to covalently bind the substrate as a Schiff base and then act as an "electron sink" to stabilize various carbanionic intermediates. wikipedia.org

The inactivation pathway is initiated by the formation of an external aldimine between the amino group of (S)-α-Fluoro-β-alanine and the aldehyde of PLP. wikipedia.org The subsequent catalytic steps, which are orchestrated by the enzyme, lead to the elimination of fluoride and the generation of the reactive species. In the inactivation of alanine racemase by trifluoroalanine, the process culminates in the formation of a covalent adduct involving not just the substrate and an active site lysine, but also the PLP cofactor itself. nih.govdrugbank.com This highlights how the inhibitor hijacks the normal PLP-dependent catalytic mechanism to achieve enzyme inactivation.

Interaction with Specific Enzyme Classes

Pyridoxal 5′-Phosphate-Dependent Enzymes

(S)-α-Fluoro-β-alanine has been studied for its interaction with PLP-dependent enzymes. These enzymes are ubiquitous and are primarily involved in amino acid metabolism. frontiersin.org

One notable interaction is with mitochondrial L-alanine-glyoxylate aminotransferase II (AlaAT-II). Research on rat liver homogenates demonstrated that (R,S)-α-fluoro-β-alanine acts as a substrate for this enzyme, which catalyzes the elimination of fluoride to produce malonic semialdehyde. nih.gov The study showed that the enzyme's PLP cofactor participates directly in this defluorination reaction. nih.gov However, unlike a true suicide substrate, (S)-α-fluoro-β-alanine did not cause inactivation of AlaAT-II during this process. nih.gov The enzyme efficiently catalyzed the reaction, with specific kinetic parameters determined for both the (R) and (S) enantiomers.

This finding contrasts with the action of other halogenated alanines, such as β-chloro-L-alanine, which caused complete inactivation of AlaAT-II. nih.gov It also differs from the interaction of β,β,β-trifluoroalanine with alanine racemase, where inactivation is the primary outcome. nih.govdrugbank.com This demonstrates that the specific structure of the inhibitor and the unique catalytic environment of the target enzyme dictate whether the interaction results in substrate turnover or irreversible inactivation.

Kinetic Parameters for the Defluorination of α-Fluoro-β-alanine by L-Alanine-Glyoxylate Aminotransferase II nih.gov

This table displays the kinetic constants for the enzymatic defluorination of the (R) and (S) enantiomers of α-fluoro-β-alanine by AlaAT-II.

| Substrate | kcat (min⁻¹) | Km (mM) |

| (R)-α-fluoro-β-alanine | 6.2 | 2.7 |

| (S)-α-fluoro-β-alanine | 2.6 | 0.88 |

O-Acetylserine Sulfhydrylase (OASS) Isozyme Interactions (OASS-A, OASS-B)

Currently, there is no information available in the reviewed scientific literature regarding the specific interactions of (S)-alpha-Fluoro-beta-alanine with the O-Acetylserine Sulfhydrylase (OASS) isozymes, OASS-A and OASS-B.

Alanine Racemase Inhibition

While various halogenated analogues of alanine are known to act as inhibitors of alanine racemase, specific studies detailing the inhibitory activity of (S)-alpha-Fluoro-beta-alanine against this enzyme are not present in the available literature.

Transaminases (e.g., L-alanine-glyoxylate aminotransferase II)

(S)-alpha-Fluoro-beta-alanine has been identified as a substrate for mitochondrial L-alanine-glyoxylate aminotransferase II (AlaAT-II). Research has shown that rat liver homogenates can catalyze the elimination of fluoride from (R,S)-alpha-fluoro-beta-alanine, an activity that copurifies with AlaAT-II. nih.gov The enzyme facilitates this defluorination through a ping-pong mechanism. nih.gov

The kinetic parameters for the defluorination of both the (R) and (S) enantiomers of alpha-fluoro-beta-alanine by AlaAT-II have been determined. nih.gov The enzyme acts on both stereoisomers, though with different efficiencies. nih.gov L-alanine has been found to be a potent inhibitor of this defluorination reaction. nih.gov During the process, the enzyme's cofactor is converted from the pyridoxal form to the pyridoxamino form, indicating its participation in the reaction. nih.gov

| Enantiomer | kcat (min⁻¹) | Km (mM) |

| (R)-alpha-fluoro-beta-alanine | 6.2 | 2.7 |

| (S)-alpha-fluoro-beta-alanine | 2.6 | 0.88 |

Table 1: Kinetic parameters for the defluorination of alpha-fluoro-beta-alanine enantiomers by L-alanine-glyoxylate aminotransferase II. nih.gov

Carnosine Synthetase Interactions

Studies have shown that dl-α-fluoro-β-alanine can act as a substrate for carnosine synthetase. In in-vitro experiments, the fluorinated analogue was found to be a "fairly good substrate" for the enzyme. doi.org However, its incorporation into skeletal muscle dipeptides in rats and chicks was observed to be poor. doi.org

Pantothenic Acid Synthetase Activity

The interaction of α-fluoro-β-alanine with pantothenic acid synthetase from Escherichia coli has been investigated. The study concluded that α-fluoro-β-alanine was not active for this particular enzyme, indicating it does not effectively participate in the pantothenic acid synthesis pathway in this organism. doi.org

Metabolic Pathways and Biotransformation Studies

Role as a Key Catabolite of Fluoropyrimidine Antimetabolites

(S)-alpha-Fluoro-beta-alanine, commonly referred to as FBAL in the literature, is a well-established and predominant catabolite of widely used fluoropyrimidine antimetabolite drugs, including 5-fluorouracil (B62378) (5-FU) and its prodrugs, capecitabine (B1668275) and tegafur. pharmgkb.orgresearchgate.net The catabolic pathway responsible for the breakdown of 5-FU is a three-step enzymatic process that primarily occurs in the liver. pharmgkb.org

The process begins with the conversion of 5-FU to dihydrofluorouracil (DHFU) by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD), which is the rate-limiting step in this pathway. pharmgkb.org Subsequently, dihydropyrimidinase (DPYS) converts DHFU into fluoro-beta-ureidopropionate (FUPA). pharmgkb.org The final step involves the action of beta-ureidopropionase (UPB1), which hydrolyzes FUPA to produce alpha-fluoro-beta-alanine (FBAL). pharmgkb.org The accumulation of FBAL and its own metabolites has been linked to some of the toxic side effects observed during fluoropyrimidine chemotherapy. researchgate.netnih.govnih.gov

| Precursor | Metabolite | Enzyme |

| 5-Fluorouracil (5-FU) | Dihydrofluorouracil (DHFU) | Dihydropyrimidine dehydrogenase (DPD) |

| Dihydrofluorouracil (DHFU) | Fluoro-beta-ureidopropionate (FUPA) | Dihydropyrimidinase (DPYS) |

| Fluoro-beta-ureidopropionate (FUPA) | alpha-Fluoro-beta-alanine (FBAL) | beta-Ureidopropionase (UPB1) |

Table 2: The catabolic pathway of 5-Fluorouracil to alpha-Fluoro-beta-alanine. pharmgkb.org

Furthermore, FBAL can undergo conjugation with bile acids, such as cholic acid, forming N-cholyl-2-fluoro-beta-alanine, which has been identified as a major biliary metabolite of fluoropyrimidines in patients. pnas.org

Dihydropyrimidine Dehydrogenase (DPD) Pathway

(S)-α-Fluoro-β-alanine is a downstream product of the catabolism of 5-fluorouracil (5-FU). researchgate.netresearchgate.net The metabolic cascade that leads to the formation of α-fluoro-β-alanine begins with the action of dihydropyrimidine dehydrogenase (DPD). DPD is the initial and rate-limiting enzyme in the breakdown of 5-FU, converting it to 5,6-dihydro-5-fluorouracil (DHFU). researchgate.netpharmgkb.org This enzymatic step is crucial, as over 80% of an administered 5-FU dose is typically catabolized through this pathway. pharmgkb.orgnih.gov Subsequent enzymatic reactions further process DHFU, ultimately leading to the generation of (S)-α-fluoro-β-alanine. pharmgkb.org Therefore, the production of (S)-α-fluoro-β-alanine in biological systems is directly contingent upon the activity of the DPD pathway.

Further Metabolism to α-Fluoro-β-ureidopropionic Acid (FUPA)

The catabolic pathway of 5-fluorouracil involves several sequential enzymatic steps. Following the initial conversion of 5-FU to dihydrofluorouracil (DHFU) by dihydropyrimidine dehydrogenase (DPD), DHFU is then converted to α-fluoro-β-ureidopropionic acid (FUPA) by the enzyme dihydropyrimidinase (DPYS). pharmgkb.org Scientific literature indicates that FUPA is, in fact, a precursor to α-fluoro-β-alanine (FBAL). The final step in this specific catabolic sequence is the conversion of FUPA to FBAL, a reaction catalyzed by the enzyme β-ureidopropionase (UPB1). pharmgkb.org This sequence—from DHFU to FUPA to FBAL—has been described in pharmacokinetic pathways of fluoropyrimidines. researchgate.netpharmgkb.org One study monitoring 5-FU catabolites in a patient observed that levels of dihydrofluorouracil and FUPA did not change significantly while levels of FBAL and its downstream metabolite increased, further supporting this metabolic order. nih.gov

Formation of Other Downstream Catabolites (e.g., Fluoroacetic Acid, Fluoroacetaldehyde)

The metabolism of (S)-α-fluoro-β-alanine does not end with its formation. It can be further broken down into smaller, potentially toxic catabolites. The pathway can proceed through intermediates such as fluoromalonic acid semi-aldehyde (FMASAld) and fluoroacetaldehyde (B75747) (Facet) to ultimately form fluoroacetic acid (FAC or fluoroacetate). researchgate.net The potential for α-fluoro-β-alanine to be catabolized into fluoroacetate (B1212596) is a significant area of research, as fluoroacetate is known to disrupt the tricarboxylic acid (TCA) cycle. researchgate.netresearchgate.net

In vitro studies using cultured murine cerebellar myelinated fibers have shown that α-fluoro-β-alanine (FBAL) and fluoroacetic acid (FA) can directly injure myelin fibers. nih.gov Furthermore, a clinical case study involving a patient with renal failure who developed hyperammonemia following 5-FU treatment found a gradual increase in serum levels of both α-fluoro-β-alanine and fluoro mono acetate (B1210297) (FMA). nih.gov When hemodialysis was performed, the levels of both compounds decreased, and the patient's symptoms improved, suggesting a direct metabolic link and co-accumulation. nih.gov

Enzymatic Defluorination Processes

(S)-α-Fluoro-β-alanine can undergo enzymatic defluorination, a process that removes the fluorine atom from the molecule. Research using rat liver homogenates has identified that this process is catalyzed by an enzyme with properties similar to the mitochondrial L-alanine-glyoxylate aminotransferase II (AlaAT-II). nih.gov Further purification confirmed that the α-fluoro-β-alanine-defluorinating enzyme co-purified with AlaAT-II activity. nih.gov

The purified enzyme was shown to catalyze the defluorination of both the (R) and (S) enantiomers of α-fluoro-β-alanine. nih.gov Kinetic studies revealed different parameters for each enantiomer, with (S)-α-fluoro-β-alanine exhibiting a distinct substrate affinity and turnover rate. nih.gov The process involves the enzyme's pyridoxal cofactor, which is converted to its pyridoxamino form during the reaction. nih.gov The product of this enzymatic defluorination is malonic semialdehyde. nih.gov

| Substrate | kcat (min⁻¹) | Km (mM) |

| (R)-α-Fluoro-β-alanine | 6.2 | 2.7 |

| (S)-α-Fluoro-β-alanine | 2.6 | 0.88 |

Table 1: Kinetic parameters for the defluorination of α-fluoro-β-alanine enantiomers by purified L-alanine-glyoxylate aminotransferase II from rat liver. Data sourced from a study on enzymatic fluoride elimination. nih.gov

Conjugation Reactions in Biological Systems

In addition to catabolism, (S)-α-fluoro-β-alanine is subject to conjugation reactions, a major pathway for its elimination, particularly into the bile.

Formation of Bile Acid Conjugates (e.g., with cholic acid, chenodeoxycholic acid, deoxycholic acid)

A significant metabolic fate of α-fluoro-β-alanine (FBAL) is its conjugation with bile acids. nih.govresearchgate.net This pathway was first identified in cancer patients receiving 5-fluorouracil, where conjugates of FBAL and cholic acid were discovered as major biliary metabolites. researchgate.netnih.gov Subsequent studies using isolated perfused rat livers confirmed these findings, identifying conjugates of FBAL with cholic acid, chenodeoxycholic acid, and α-muricholic acid in the bile. nih.gov

This conjugation is catalyzed by the enzyme bile acid-CoA:amino acid N-acyltransferase, the same enzyme responsible for conjugating the bile acids with their usual partners, glycine (B1666218) and taurine (B1682933). nih.gov Kinetic experiments with a purified enzyme preparation from human liver demonstrated that FBAL is a high-affinity substrate for this enzyme, with an affinity comparable to that of taurine and greater than that of glycine. nih.gov The formation of the FBAL-cholate conjugate was competitively inhibited by both taurine and glycine, suggesting that a single enzyme handles the conjugation of all three amino acids. nih.gov

| Substrate/Inhibitor | Km (mM) | Ki (mM) |

| α-Fluoro-β-alanine (FBAL) | 1.45 | - |

| Taurine | 1.32 | 1.27 |

| Glycine | 6.45 | 4.47 |

Table 2: Kinetic comparison of α-fluoro-β-alanine (FBAL) with the natural substrates taurine and glycine for the human liver enzyme bile acid-CoA:amino acid N-acyltransferase. Data shows Km values for substrates and Ki values for competitive inhibition of FBAL-cholate formation. nih.gov

Molecular Recognition and Binding Studies

While direct structural studies detailing the molecular recognition of (S)-α-fluoro-β-alanine by its target enzymes are limited, significant insights can be drawn from kinetic and computational data. The specific kinetic parameters obtained for its defluorination by L-alanine-glyoxylate aminotransferase II and for its conjugation by bile acid-CoA:amino acid N-acyltransferase inherently reflect the molecular recognition and binding affinity within the active sites of these enzymes. nih.govnih.gov For instance, the low Km value (0.88 mM) for (S)-α-fluoro-β-alanine in the defluorination reaction indicates efficient binding to AlaAT-II. nih.gov

In silico studies have also been used to explore the binding of related molecules. One molecular docking study predicted the binding modes of 5-FU within the active site of dihydropyrimidine dehydrogenase (DPD). ed.ac.uk Although this study did not directly model (S)-α-fluoro-β-alanine, it highlights the computational methods that can be applied to understand how fluorinated pyrimidine (B1678525) metabolites interact with their enzymatic targets. Such studies show that specific interactions, like hydrogen bonding and hydrophobic contacts with key amino acid residues in the enzyme's binding pocket, govern the recognition and processing of these molecules.

Compound Name Reference Table

| Abbreviation / Common Name | Full Chemical Name |

| (S)-α-Fluoro-β-alanine | (2S)-3-amino-2-fluoropropanoic acid |

| 5-FU | 5-Fluorouracil |

| DHFU / 5-FUH₂ | 5,6-Dihydro-5-fluorouracil |

| FUPA | α-Fluoro-β-ureidopropionic acid |

| FBAL | α-Fluoro-β-alanine |

| FMASAld | Fluoromalonic acid semi-aldehyde |

| Facet | Fluoroacetaldehyde |

| FAC / FMA | Fluoroacetic acid / Fluoroacetate |

| AlaAT-II | L-alanine-glyoxylate aminotransferase II |

| DPD | Dihydropyrimidine dehydrogenase |

| DPYS | Dihydropyrimidinase |

| UPB1 | β-ureidopropionase |

| Cholic acid | (3α,5β,7α,12α)-3,7,12-Trihydroxycholan-24-oic acid |

| Chenodeoxycholic acid | (3α,5β,7α)-3,7-Dihydroxycholan-24-oic acid |

| Deoxycholic acid | (3α,5β,12α)-3,12-Dihydroxycholan-24-oic acid |

| α-Muricholic acid | (3α,5β,6β,7α)-3,6,7-Trihydroxycholan-24-oic acid |

| Glycine | 2-Aminoacetic acid |

| Taurine | 2-Aminoethanesulfonic acid |

Interactions with Nucleic Acids (e.g., DNA minor groove binding)

Currently, there is no publicly available scientific literature or research data describing the direct interaction of (S)-alpha-fluoro-beta-alanine with nucleic acids, including mechanisms such as DNA minor groove binding. Searches for studies on this specific topic have not yielded any relevant findings.

Modulation of Protein-Protein Interactions

While direct modulation of larger protein-protein complex formation by (S)-alpha-fluoro-beta-alanine has not been extensively documented, the compound is known to interact with and modulate the function of specific enzymes. These interactions represent a form of protein modulation, where the compound acts as a substrate or inhibitor, thereby influencing the enzyme's catalytic activity and subsequent biological pathways.

Interaction with L-alanine-glyoxylate aminotransferase II (AlaAT-II):

Research has shown that rat liver homogenates can catalyze the elimination of fluoride from alpha-fluoro-beta-alanine, a process carried out by an enzyme with properties similar to mitochondrial L-alanine-glyoxylate aminotransferase II (AlaAT-II). nih.gov This enzyme was purified and its kinetic parameters for the defluorination of both the (R) and (S) enantiomers of alpha-fluoro-beta-alanine were determined. nih.gov

For the (S)-enantiomer, the enzyme exhibits specific kinetic values, indicating a direct interaction. nih.gov The reaction involves the conversion of the enzyme-bound pyridoxal cofactor to the pyridoxamino form, suggesting the cofactor's participation in the defluorination process. nih.gov Notably, L-alanine was found to be a potent inhibitor of this defluorination reaction. nih.gov

Kinetic Parameters for the Defluorination of α-Fluoro-β-alanine Enantiomers by AlaAT-II

| Enantiomer | kcat (min⁻¹) | Km (mM) |

|---|---|---|

| (S)-alpha-fluoro-beta-alanine | 2.6 | 0.88 |

| (R)-alpha-fluoro-beta-alanine | 6.2 | 2.7 |

Data sourced from a study on the enzymatic elimination of fluoride from (R,S)-alpha-fluoro-beta-alanine. nih.gov

Interaction with Bile Acid CoA:Amino Acid:N-Acyltransferase (BAAT):

In human liver cytosol, 2-fluoro-beta-alanine (FBAL), the racemate of which (S)-alpha-fluoro-beta-alanine is a component, has been identified as a substrate for the enzyme bile acid coenzyme A:amino acid:N-acyltransferase. nih.gov This enzyme is responsible for conjugating bile acids with amino acids like glycine or taurine. nih.gov

Kinetic studies demonstrated that the enzyme has a comparable affinity for FBAL and taurine, and a greater affinity for FBAL than for glycine. nih.gov The formation of FBAL-cholate, the product of the enzymatic reaction, was competitively inhibited by both taurine and glycine, which suggests that a single enzyme is responsible for the conjugation of all three substrates with bile acids. nih.gov This indicates that (S)-alpha-fluoro-beta-alanine can modulate the metabolic function of this enzyme by competing with its natural substrates. nih.gov

Kinetic and Inhibition Constants for Bile Acid CoA:Amino Acid:N-Acyltransferase

| Substrate/Inhibitor | Km (mM) | Ki (mM) |

|---|---|---|

| 2-Fluoro-beta-alanine (FBAL) | 1.45 | - |

| Taurine | 1.32 | 1.27 |

| Glycine | 6.45 | 4.47 |

Data from a study identifying 2-fluoro-beta-alanine as a substrate for the bile acid conjugating enzyme. nih.gov

Interaction with Carnosine Synthetase:

In vitro experiments have indicated that dl-α-fluoro-β-alanine, the racemic mixture, is a "fairly good substrate" for carnosine synthetase. doi.org However, its incorporation into skeletal muscle dipeptides in vivo in rats and chicks was observed to be poor. doi.org

Structure Activity Relationship Sar Investigations

Influence of Fluorine Atom on Biological Activity and Selectivity

The fluorine atom, owing to its high electronegativity and relatively small size, can profoundly alter the electronic properties and metabolic fate of a molecule. nih.gov In the case of α-fluoro-β-alanine, the presence of fluorine renders the α-carbon more electrophilic, making it susceptible to enzymatic reactions that might not occur with its non-fluorinated counterpart.

Research on the enzymatic defluorination of α-fluoro-β-alanine has provided insights into its biological activity. Studies have shown that rat liver homogenates can catalyze the elimination of fluoride (B91410) from (R,S)-α-fluoro-β-alanine. nih.gov This process is mediated by an enzyme with properties similar to mitochondrial L-alanine-glyoxylate aminotransferase II (AlaAT-II). nih.gov The enzyme exhibits stereoselectivity in this defluorination process. A comparative study of the kinetic parameters for the defluorination of the enantiomers of α-fluoro-β-alanine revealed that the (R)-enantiomer is metabolized at a faster rate than the (S)-enantiomer. nih.gov

Table 1: Kinetic Parameters for the Defluorination of (R)- and (S)-α-Fluoro-β-alanine by L-alanine-glyoxylate aminotransferase II. nih.gov

| Substrate | kcat (min⁻¹) | Km (mM) |

|---|---|---|

| (R)-α-Fluoro-β-alanine | 6.2 | 2.7 |

| (S)-α-Fluoro-β-alanine | 2.6 | 0.88 |

It has also been observed that α-fluoro-β-alanine (FBAL), as a catabolite of the anticancer drug 5-fluorouracil (B62378) (FUra), can modulate its therapeutic effects. nih.gov Studies have shown that FBAL can decrease the antitumor activity of FUra in certain cancer models. nih.gov This effect is not due to direct competition for uptake or immediate anabolic pathways but may involve more complex interactions within a living organism. nih.gov

Impact of Stereochemistry on Molecular Conformation and Biological Interactions

The stereochemistry at the α-carbon of α-fluoro-β-alanine is a critical determinant of its three-dimensional structure and, consequently, its biological interactions. The spatial arrangement of the fluorine atom, amino group, and carboxyl group influences the molecule's conformational preferences, which in turn dictates how it fits into the binding pocket of a protein. nih.govacs.org

The "gauche effect" is a significant stereoelectronic factor that influences the conformation of fluorinated molecules. nih.gov This effect describes the tendency of a molecule to adopt a conformation where a fluorine atom is gauche (at a 60° dihedral angle) to an adjacent electron-donating group or a group with a positive charge. In the case of protonated β-fluoroamines, a strong electrostatic attraction between the fluorine and the hydrogens of the positively charged nitrogen atom favors a gauche conformation. nih.gov This conformational bias can be crucial for the molecule's interaction with its biological target. If a specific conformation is required for optimal binding, the stereochemistry that favors this conformation will lead to higher biological activity.

Conformational Analysis of (S)-α-Fluoro-β-alanine and its Derivatives

The conformational landscape of (S)-α-fluoro-β-alanine and its derivatives is largely governed by the stereoelectronic effects of the fluorine atom. Experimental and theoretical studies on similar fluorinated systems, such as fluorinated β-peptides, have provided valuable insights into these conformational preferences. nih.govresearchgate.net

X-ray crystallography and NMR spectroscopy are powerful tools for elucidating the preferred conformations of these molecules. nih.govrsc.org For instance, studies on α-fluoroamides have shown that the F-C-C(O)-N(H) moiety tends to adopt an antiperiplanar conformation. researchgate.net Furthermore, a gauche conformation is favored between vicinal C-F and C-N(CO) bonds in N-β-fluoroethylamides. researchgate.net These preferences are driven by a combination of steric and electronic factors, including hyperconjugation and dipole-dipole interactions. nih.gov

Table 2: Predominant Conformational Preferences in Fluorinated Amides. researchgate.net

| Moiety | Preferred Conformation |

|---|---|

| F-C-C(O)-N(H) (in α-fluoroamides) | Antiperiplanar |

| C-F and C-N(CO) (in N-β-fluoroethylamides) | Gauche |

These conformational biases can be exploited to control the secondary structures of peptides incorporating fluorinated amino acids. nih.gov The strategic placement of fluorine can thus act as a "conformational lock," pre-organizing the peptide into a specific fold that may enhance its biological activity or stability.

Hydrogen Bonding and Stereoelectronic Effects of Fluorine on Conformational Preferences

The ability of organic fluorine to act as a hydrogen bond acceptor has been a topic of considerable discussion. researchgate.netcas.cn While fluorine is a weak hydrogen bond acceptor compared to oxygen or nitrogen, these interactions can still play a role in stabilizing specific conformations, particularly in the absence of stronger acceptors. chemistryviews.org The strength of a C-F···H-X hydrogen bond is influenced by the nature of the hydrogen bond donor and the local molecular environment. researchgate.net

In addition to hydrogen bonding, other stereoelectronic effects of the fluorine atom significantly impact the conformational preferences of (S)-α-fluoro-β-alanine. The strong electron-withdrawing nature of fluorine creates a significant dipole moment in the C-F bond. nih.gov The alignment of this dipole with other polar bonds in the molecule, such as the C=O and N-H bonds, influences the relative energies of different rotational conformers. beilstein-journals.org

Structure-Based Design Principles for Modified Analogues

The insights gained from SAR and conformational studies of (S)-α-fluoro-β-alanine can be applied to the rational design of modified analogues with improved biological properties. nih.govkubinyi.de Structure-based design aims to create molecules that are complementary in shape and chemical properties to a specific biological target. kubinyi.de

One key principle is to leverage the conformational control imparted by the fluorine atom. By understanding the preferred conformations of (S)-α-fluoro-β-alanine, analogues can be designed that are pre-organized into the bioactive conformation, potentially leading to enhanced binding affinity and potency. nih.gov This can involve the strategic introduction of other functional groups that reinforce the desired conformation through additional intramolecular interactions.

Furthermore, the fluorine atom can be used to modulate the metabolic stability of the molecule. As seen with the differential enzymatic defluorination of the (R) and (S) enantiomers, the stereochemistry at the α-carbon can influence the rate of metabolism. nih.gov This knowledge can be used to design analogues with an optimal balance of activity and metabolic stability. For instance, if rapid metabolism is undesirable, modifications can be made to hinder the enzymatic process.

The design of transition-state analogues is another powerful strategy in enzyme inhibitor design. nih.govresearchgate.net The electronegativity of fluorine can be exploited to create stable mimics of transient, high-energy transition states in an enzymatic reaction, leading to potent and specific inhibition. researchgate.net By combining these principles, it is possible to systematically optimize the structure of (S)-α-fluoro-β-alanine to develop novel therapeutic agents with tailored biological activities.

Advanced Analytical and Spectroscopic Methodologies for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a non-destructive and highly informative approach to study (S)-alpha-Fluoro-beta-alanine. The presence of the fluorine atom provides a unique spectroscopic handle, while proton and carbon NMR yield critical structural information.

¹⁹F NMR for Direct Detection and Quantification in Biological Samples

The fluorine-19 (¹⁹F) nucleus is an excellent probe for NMR studies due to its 100% natural abundance and high gyromagnetic ratio, resulting in strong signal sensitivity. nih.gov Since fluorine is virtually absent in biological systems, ¹⁹F NMR provides a clear window for detecting and quantifying fluorinated compounds like (S)-alpha-Fluoro-beta-alanine with minimal background interference. nih.govnih.gov

This technique has been successfully employed for the direct detection of alpha-fluoro-beta-alanine (FBAL) and its metabolites in various biological samples, including bile and tumor tissues. chemicalbook.comnih.gov Studies have demonstrated the ability of ¹⁹F NMR to identify not only the parent compound but also its conjugates, such as those formed with bile acids, without the need for isotopic labeling. chemicalbook.com Furthermore, ¹⁹F Magnetic Resonance (MR) chemical shift imaging (CSI) techniques have been developed to selectively visualize the distribution of FBAL and its precursor, 5-fluorouracil (B62378) (5-FU), in vivo, offering a powerful tool for non-invasive monitoring of drug metabolism. fda.gov The distinct chemical shift of the fluorine nucleus in FBAL allows for its clear separation from the resonances of other fluorinated compounds, enabling precise quantification. fda.gov

Table 1: Application of ¹⁹F NMR in the Analysis of alpha-Fluoro-beta-alanine (FBAL)

| Application | Sample Type | Key Findings | Reference |

| Metabolite Identification | Human Bile | Direct detection of FBAL and its conjugates with cholic and chenodeoxycholic acids. | chemicalbook.com |

| In vivo Metabolism Monitoring | Murine Tumor | Reduction in FBAL levels observed after biochemical modulation of 5-FU metabolism. | nih.gov |

| Selective Imaging | Phantom Solutions | Selective imaging of FBAL and 5-FU achieved using chemical shift imaging (CSI). | fda.gov |

¹H and ¹³C NMR for Structural Elucidation and Conformational Studies

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the structural elucidation of (S)-alpha-Fluoro-beta-alanine. nih.govpreprints.org The chemical shifts, coupling constants, and signal multiplicities in ¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecule's atomic connectivity and stereochemistry. nih.govpreprints.org

For the parent compound, beta-alanine (B559535), the proton NMR spectrum in D₂O typically shows two multiplets: one for the protons on the carbon adjacent to the amino group (C3) and another for the protons on the carbon adjacent to the carboxyl group (C2). chemicalbook.com In (S)-alpha-Fluoro-beta-alanine, the introduction of a fluorine atom at the alpha-position (C2) significantly influences the NMR spectrum. The proton at C2 will appear as a doublet of doublets due to coupling with the fluorine atom and the adjacent C3 protons. The protons at C3 will also exhibit complex splitting patterns due to coupling with the C2 proton and the fluorine atom (geminal and vicinal H-F coupling). The ¹³C NMR spectrum is also informative, with the carbon atom bonded to fluorine (C2) exhibiting a large one-bond C-F coupling constant. oregonstate.eduwisc.edu

Conformational studies of beta-alanine and related compounds using NMR have shown that they often exist as an equilibrium of gauche and trans conformers in solution. caltech.edu For (S)-alpha-Fluoro-beta-alanine, the conformational preference around the C2-C3 bond will be influenced by steric and electronic interactions involving the fluorine atom, the amino group, and the carboxyl group. Analysis of vicinal proton-proton and proton-fluorine coupling constants can provide quantitative information about the populations of different rotamers. nih.gov Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for the unambiguous assignment of all proton and carbon signals and for elucidating the through-bond and through-space connectivities, which are essential for a complete structural and conformational analysis. nih.govresearchgate.net

Table 2: Predicted ¹H and ¹³C NMR Spectral Features for (S)-alpha-Fluoro-beta-alanine

| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Key Coupling Interactions |

| ¹H | Hα (C2) | ~4.5 - 5.5 | Doublet of Doublets (dd) | J(H-F), J(Hα-Hβ) |

| ¹H | Hβ (C3) | ~3.0 - 4.0 | Multiplet (m) | J(Hβ-Hα), J(Hβ-F) |

| ¹³C | C1 (COOH) | ~170 - 180 | Singlet (or doublet due to ²JCF) | |

| ¹³C | C2 (CH-F) | ~80 - 90 | Doublet (¹JCF) | Large one-bond C-F coupling |

| ¹³C | C3 (CH₂-N) | ~40 - 50 | Doublet (²JCF) | Smaller two-bond C-F coupling |

Predicted chemical shifts are approximate and can vary based on solvent and pH.

Applications in Metabolic Pathway Tracing

NMR spectroscopy, particularly ¹⁹F NMR, serves as a powerful technique for tracing the metabolic pathways of fluorinated compounds. nih.gov By monitoring the appearance and disappearance of ¹⁹F NMR signals corresponding to the parent drug and its metabolites over time, researchers can gain insights into the kinetics of metabolic conversion.

In the context of (S)-alpha-Fluoro-beta-alanine, which is a major catabolite of the anticancer drug 5-fluorouracil (5-FU), ¹⁹F NMR has been instrumental in evaluating how biochemical modulators affect 5-FU metabolism. nih.gov Studies have shown that changes in the levels of FBAL in tumor tissues can be directly correlated with the therapeutic response to 5-FU-based chemotherapy. nih.gov The ability to non-invasively monitor these metabolic changes in vivo provides a significant advantage for understanding drug efficacy and for the development of more effective cancer treatment strategies. The metabolism of beta-alanine itself involves several enzymatic steps, and by analogy, the metabolic fate of (S)-alpha-Fluoro-beta-alanine can be investigated by tracking the fluorine label through subsequent metabolic transformations.

Mass Spectrometry (MS)-Based Techniques

Mass spectrometry, often coupled with chromatographic separation, provides unparalleled sensitivity and selectivity for the quantification of (S)-alpha-Fluoro-beta-alanine and the identification of its metabolites in complex biological fluids.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification and Metabolite Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the quantitative analysis of alpha-fluoro-beta-alanine (FBAL) in biological matrices such as human plasma. nih.gov Due to the polar nature of FBAL, derivatization is often employed to improve its chromatographic retention and ionization efficiency. A common derivatizing agent is dansyl chloride, which reacts with the primary amine group of FBAL. nih.gov

The resulting dansyl-FBAL derivative can be readily separated by reversed-phase liquid chromatography and detected with high sensitivity and specificity using tandem mass spectrometry. nih.gov In MS/MS analysis, the precursor ion corresponding to the derivatized FBAL is selected and fragmented to produce characteristic product ions. The fragmentation of dansyl derivatives typically yields signature ions, such as those at m/z 170 and 234, which arise from the dansyl moiety. researchgate.netnih.gov By monitoring specific precursor-to-product ion transitions (a technique known as multiple reaction monitoring or MRM), highly selective and quantitative assays can be developed. These methods have been validated over a wide range of concentrations, demonstrating their robustness and suitability for pharmacokinetic studies and metabolite profiling. nih.gov

Table 3: LC-MS/MS Parameters for the Analysis of Dansyl-Derivatized FBAL

| Parameter | Description | Reference |

| Derivatization Agent | Dansyl chloride | nih.gov |

| Separation Technique | Reversed-phase Liquid Chromatography | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI) | researchgate.net |

| MS/MS Transition | Precursor ion of dansyl-FBAL → Characteristic product ions (e.g., from the dansyl moiety) | nih.govresearchgate.netnih.gov |

| Application | Quantification in human plasma, metabolite profiling | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique that has been successfully applied to the detection and quantification of alpha-fluoro-beta-alanine (FBAL) in biological samples like plasma and urine. Similar to LC-MS, derivatization is a necessary step to increase the volatility of the polar FBAL molecule, making it suitable for GC analysis.

A common derivatization strategy involves a two-step process to form the N-trifluoroacetyl-n-butyl ester of FBAL. This derivative is then analyzed by GC-MS, often using selected-ion monitoring (SIM) for enhanced sensitivity and specificity. In SIM mode, the mass spectrometer is set to detect only specific fragment ions that are characteristic of the derivatized FBAL. The fragmentation of N-alkyl-N-perfluoroacyl-alpha-amino acid esters under electron ionization (EI) can be complex, but often yields characteristic ions that can be used for identification and quantification. acdlabs.com GC-MS methods have been developed for the simultaneous determination of FBAL and its precursor, 5-fluorouracil, in plasma, as well as for monitoring occupational exposure to 5-FU by measuring FBAL in urine. chemicalbook.com

Table 4: GC-MS Parameters for the Analysis of Derivatized FBAL

| Parameter | Description | Reference |

| Derivatization | N-trifluoroacetyl-n-butyl ester | acdlabs.com |

| Separation Technique | Gas Chromatography | chemicalbook.com |

| Ionization Mode | Electron Ionization (EI) | |

| Detection Mode | Selected-Ion Monitoring (SIM) | acdlabs.com |

| Application | Detection in plasma and urine | chemicalbook.comacdlabs.com |

Chromatographic Separation Methods

The analysis and purification of (S)-alpha-Fluoro-beta-alanine rely on advanced chromatographic techniques capable of providing high resolution, sensitivity, and selectivity. High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are cornerstone methodologies in this field, enabling not only the quantification of the compound in complex matrices but also the critical separation from its enantiomer and other related substances.

High-Performance Liquid Chromatography (HPLC) for Purification and Analysis

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the purification and quantitative analysis of α-fluoro-β-alanine (FBAL). Given the polar nature and often low UV absorbance of small amino acids like FBAL, HPLC methods frequently employ pre-column derivatization to enhance detection and chromatographic retention.

Several derivatization reagents have been successfully used. One common approach involves derivatization with o-phthalaldehyde (B127526) (OPA) in the presence of a sulfur donor, which forms a highly fluorescent isoindole derivative, enabling sensitive detection. nih.gov Another established method uses 2,4-dinitrofluorobenzene (DNFB) for derivatization, followed by solid-phase extraction for sample clean-up before analysis. nih.gov This derivatization allows for strong UV absorbance and is suitable for quantification by HPLC-MS/MS. nih.gov

The separation of these derivatives is typically achieved on reversed-phase (RP) columns, such as C18, or through Hydrophilic Interaction Chromatography (HILIC). nih.govnih.gov For instance, the dinitrophenyl-derivative of FBAL has been effectively separated using a ZIC HILIC column. nih.gov Isocratic HPLC methods have been validated for the detection of FBAL, demonstrating linearity over specific concentration ranges. nih.gov

A significant challenge in the analysis of (S)-alpha-Fluoro-beta-alanine is its separation from the (R)-enantiomer. One strategy to achieve enantiomeric separation is to derivatize the analyte with a chiral reagent to form diastereomers, which can then be separated on a standard achiral stationary phase like a C18 column. nih.gov Another approach involves the use of chiral mobile phase additives. For example, the addition of a chiral ligand like L-phenylalanine to the mobile phase has been attempted to resolve enantiomers on a base-deactivated octadecyl silane (B1218182) stationary phase, although with limited success for certain related compounds. nih.gov The purification of similar fluorinated amino acids has also been accomplished using dedicated chiral semi-preparative HPLC columns. acs.org

| Parameter | Method 1 | Method 2 | Method 3 (Chiral Strategy) |

|---|---|---|---|

| Analyte | α-Fluoro-β-alanine (FBAL) | α-Fluoro-β-alanine (FBAL) | Enantiomers of a Fluoroquinolone (Illustrative) |

| Derivatization | o-Phthalaldehyde (OPA) | 2,4-dinitrofluorobenzene (DNFB) | Pre-column derivatization to form diastereomers |

| Stationary Phase | Reversed-Phase | ZIC HILIC | Endcapped C18 |

| Detection | Fluorescence | Tandem Mass Spectrometry (MS/MS) | UV/Vis at 290 nm |

| Key Application | Quantification for enzyme activity studies | Biological monitoring in urine | Enantiomeric purity determination |

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Sensitivity

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering superior resolution, speed, and sensitivity. This enhancement is primarily due to the use of columns packed with sub-2 µm particles, which leads to sharper and narrower peaks.

For the analysis of α-fluoro-β-alanine, a sensitive and selective quantitative method has been developed using UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS). nih.gov In this method, FBAL present in human plasma is first derivatized with dansyl chloride to form dansyl-FBAL. nih.gov This derivative is then purified by solid-phase extraction before being analyzed. nih.gov

The chromatographic separation is performed on a column with a sub-2 µm particle size, such as a BEH C18 stationary phase with 1.7 µm particles. nih.gov The use of UHPLC technology allows for rapid and efficient separation, which is crucial for high-throughput analysis required in pharmacokinetic studies. The method has been validated over a concentration range of 10–10,000 ng/mL for FBAL, demonstrating its robustness, precision, and accuracy. nih.gov The enhanced sensitivity of UHPLC makes it exceptionally well-suited for detecting low concentrations of (S)-alpha-Fluoro-beta-alanine and its metabolites in biological samples. nih.gov

| Parameter | UHPLC Method Details |

|---|---|

| Analyte | α-Fluoro-β-alanine (FBAL) |

| Matrix | Human Plasma |

| Derivatization | Dansyl chloride |

| Stationary Phase | BEH C18 (1.7 µm particle size) |

| Detection | Tandem Mass Spectrometry (MS/MS) |

| Quantification Range | 10–10,000 ng/mL |

| Key Advantage | High sensitivity and suitability for high-throughput pharmacokinetic studies |

Theoretical and Computational Studies

Theoretical and computational chemistry offer powerful tools to investigate the properties of (S)-alpha-fluoro-beta-alanine at an atomic level. These methods provide insights into the molecule's structure, behavior, and interactions, which can be difficult to determine through experimental means alone.

Advanced Research Applications and Future Directions

Utilization as a Biochemical Probe for Enzyme Mechanism Elucidation

(S)-α-Fluoro-β-alanine serves as a valuable biochemical probe for investigating the mechanisms of enzymes, particularly aminotransferases. Research has shown that rat liver homogenates can catalyze the elimination of fluoride (B91410) from (R,S)-α-fluoro-β-alanine, a process linked to the activity of mitochondrial L-alanine-glyoxylate aminotransferase II (AlaAT-II). nih.gov This enzyme was found to catalyze the defluorination of both (R)- and (S)-α-fluoro-β-alanine. nih.gov

During this enzymatic process, the cofactor of AlaAT-II, which is typically in the pyridoxal (B1214274) form, is converted to the pyridoxamino form when reacting with (R,S)-α-fluoro-β-alanine. nih.gov This observation suggests the direct involvement of the cofactor in the defluorination reaction. nih.gov The kinetic parameters for the defluorination of the (S)-enantiomer have been determined, providing quantitative insights into the enzyme-substrate interaction. nih.gov

Notably, L-alanine acts as a potent inhibitor of this defluorination reaction, highlighting the substrate specificity of the enzyme. nih.gov The product of the enzymatic reaction, malonic semialdehyde, can nonenzymatically react with the remaining α-fluoro-β-alanine to form an adduct. nih.gov Interestingly, while AlaAT-II is completely inactivated during the dehalogenation of β-chloro-L-alanine, it is not inactivated by the defluorination of (R,S)-α-fluoro-β-alanine, indicating different mechanistic pathways for dehalogenation depending on the halogen and its position. nih.gov

Table 1: Kinetic Parameters for the Defluorination of α-Fluoro-β-alanine Enantiomers by AlaAT-II nih.gov

| Enantiomer | kcat (min⁻¹) | Km (mM) |

|---|---|---|

| (R)-α-Fluoro-β-alanine | 6.2 | 2.7 |

Investigation of Metabolic Flux and Pathway Regulation

Metabolic flux analysis (MFA) is a powerful technique used to study the flow of metabolites through various biochemical pathways within a cell. medchemexpress.com This method often employs stable isotope-labeled compounds as tracers to track the metabolic fate of specific molecules. medchemexpress.com While direct studies detailing the use of isotopically labeled (S)-α-fluoro-β-alanine for MFA are not prevalent in the provided results, its role as a metabolite of certain fluorinated drugs, such as 5-fluorouracil (B62378) (5-FU), positions it as a key molecule in understanding the metabolic pathways of these drugs. nih.gov

Design of Novel Chemical Biology Tools

The introduction of fluorine into amino acids can dramatically alter their chemical properties, making them useful for creating novel chemical biology tools. Fluorinated amino acids, including derivatives of β-alanine, are utilized for their ability to influence peptide and protein conformation, stability, and biological activity. researchgate.net The strong electronegativity of fluorine can affect pKa values, introduce new non-covalent interactions, and enhance metabolic stability. nih.gov

These properties are being harnessed to develop new probes for studying biological systems. For example, the fluorine atom can serve as a sensitive NMR probe for monitoring protein-ligand interactions and conformational changes. The development of organocatalytic methods for the enantioselective synthesis of fluorinated molecules has significantly advanced the accessibility of these valuable building blocks for chemical biology applications. nih.gov

Development of Fluorinated Amino Acid-Containing Foldamers and Peptides for Structural Studies

Foldamers are oligomers that adopt specific, well-defined three-dimensional structures, similar to proteins and nucleic acids. nih.govfluorochem.co.uk The incorporation of fluorinated amino acids, such as α-fluoro-β-alanine derivatives, into peptide backbones is a strategy to create novel foldamers with enhanced stability and unique conformational preferences. researchgate.netnih.gov The presence of fluorine can influence the secondary structure of peptides, promoting the formation of β-sheets or helices. nih.govrsc.org

Research has shown that peptides containing fluorinated β-amino acids can self-assemble into structures like antiparallel β-sheets, stabilized by intermolecular hydrogen bonds. nih.gov The stereochemistry of the fluorinated amino acid plays a critical role in determining the resulting peptide conformation. nih.gov These fluorinated foldamers are being investigated for their potential to modulate protein-protein interactions, a key area in drug discovery. nih.gov Furthermore, the increased stability of fluorinated peptides against proteolytic degradation makes them attractive candidates for developing new therapeutics. fluorochem.co.uk

Table 2: Impact of Fluorination on Peptide and Protein Structure

| Structural Aspect | Effect of Fluorination | Reference |

|---|---|---|

| Secondary Structure | Can stabilize β-sheet and helical conformations. | nih.govrsc.org |

| Protein Stability | Can enhance chemical and enzymatic stability. | researchgate.net |

| Protein-Protein Interactions | Can be used to modulate these interactions. | nih.gov |

Exploration of Enantioselective Biosynthesis Pathways in Microorganisms

The synthesis of chiral fluorinated amino acids with high stereoselectivity is a significant challenge in synthetic chemistry. nih.gov Exploring natural biosynthetic pathways in microorganisms offers a promising alternative for producing enantiomerically pure compounds like (S)-α-fluoro-β-alanine. While naturally occurring organofluorine compounds are rare, some microorganisms have evolved enzymes capable of forming carbon-fluorine bonds.

The study of enzymes like the one found in rat liver that defluorinates α-fluoro-β-alanine provides clues into the types of enzymatic machinery that can interact with fluorinated substrates. nih.gov Researchers are investigating the possibility of engineering or discovering microbial enzymes that can catalyze the enantioselective synthesis of fluorinated amino acids. This approach, often referred to as biomimetic synthesis, aims to replicate the high efficiency and selectivity of natural enzymes. nih.gov Success in this area could lead to more sustainable and cost-effective methods for producing valuable chiral fluorinated building blocks for the pharmaceutical and biotechnology industries.

Q & A

Q. How should researchers document synthetic and analytical protocols to ensure reproducibility?

- Best Practices :

- Detailed Supplementary Information : Include reaction schematics, chromatograms, and raw spectral data.

- FAIR principles : Ensure data are Findable, Accessible, Interoperable, and Reusable (e.g., deposit in Zenodo or Figshare).

- Peer review : Pre-publish protocols on platforms like Bio-protocol for community feedback .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.